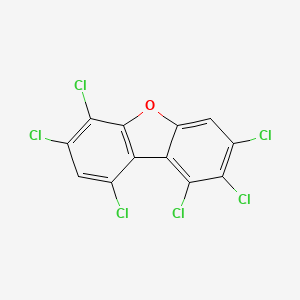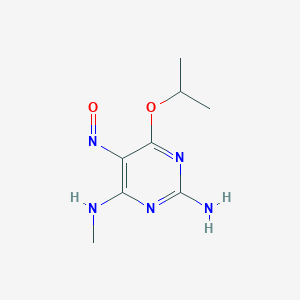
1,3,4,8-四氯二苯并呋喃
描述
1,3,4,8-Tetrachlorodibenzofuran (TCDF) is a type of chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These chemicals are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
TCDFs are not created intentionally but are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce TCDFs . The reaction of TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically .Molecular Structure Analysis
The molecular formula of 1,3,4,8-Tetrachlorodibenzofuran is C12H4Cl4O . The average molecular mass is 305.972 g/mol and the monoisotopic mass is 303.902 g/mol . The structure of TCDF can be represented by the SMILES notation: ClC1=CC=C2OC3=C (Cl)C (Cl)=CC (Cl)=C3C2=C1 .Chemical Reactions Analysis
The reaction of the TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically . The reaction of the neutral H2O2 forms a molecular complex between TCDF and H2O2 . The nucleophilic aromatic substitution of TCDF by H2O2 occurs in the presence of water molecules to form an intermediate containing an O−O bond .Physical And Chemical Properties Analysis
The average molecular mass of 1,3,4,8-Tetrachlorodibenzofuran is 305.972 g/mol and the monoisotopic mass is 303.902 g/mol . The chemical formula is C12H4Cl4O .科学研究应用
芳烃受体靶向
芳烃受体 (AhR) 是化疗的潜在靶点,尤其是在雌激素受体阴性的乳腺癌中。研究表明,1,3,4,8-四氯二苯并呋喃等化合物可以诱导 CYP1A1 依赖性活性并抑制癌细胞增殖。这表明 1,3,4,8-四氯二苯并呋喃在乳腺癌治疗中通过 AhR 依赖性和 AhR 非依赖性途径具有潜在用途 (Zhang 等,2009)。
环境和生物影响
1,3,4,8-四氯二苯并呋喃已被证明参与多种环境和生物过程:
- 生物吸附:芽孢杆菌等微生物可以吸附多氯二苯并呋喃 (PCDF),表明它们在这些化合物的环境修复中具有潜在作用 (Hong 等,2000)。
- 毒性评估:世界卫生组织重新评估了类二噁英化合物的毒性当量因子 (TEF),这对于评估 1,3,4,8-四氯二苯并呋喃等物质的毒性和环境影响至关重要 (van den Berg 等,2006)。
- 肝脂肪变性:接触这种化合物会导致小鼠肝脂肪变性,为环境污染物对健康的影响提供了见解 (Yuan 等,2019)。
脱氯和解毒
1,3,4,8-四氯二苯并呋喃是脱氯和解毒过程研究的主题。研究表明,某些微生物培养物可以有效地脱氯和解毒多氯二苯并呋喃,这对于生物修复策略非常重要 (Liu 和 Fennell,2008)。
致癌潜力
该化合物在致癌中的作用已得到研究,有证据支持将其归类为致癌物。研究表明,接触 1,3,4,8-四氯二苯并呋喃和类似化合物会导致各种癌症的发展 (Steenland 等,2004)。
作用机制
安全和危害
未来方向
The potential reactivity of the methylidyne radical (CH) toward 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the reaction mechanism between them has been systematically investigated employing the density functional theory (DFT) and ab initio molecular dynamics simulations . This could provide new insights into the reactivity of the CH radical in the transformation of TCDD-like dioxins .
属性
IUPAC Name |
1,3,4,8-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-7(14)4-8(15)11(16)12(10)17-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKRJSMNDOXIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238973 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,8-Tetrachlorodibenzofuran | |
CAS RN |
92341-04-3 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7GKW1CBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



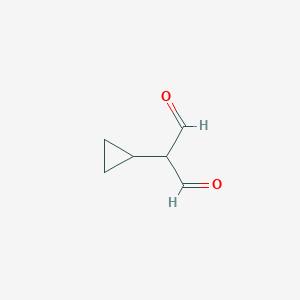


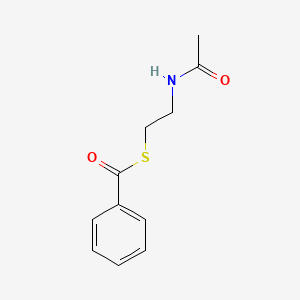
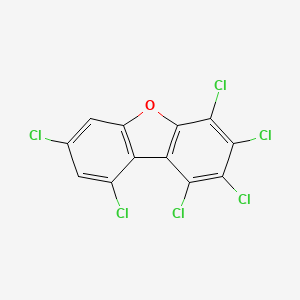

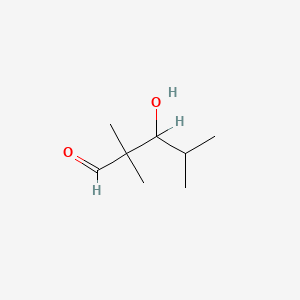

![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)
